molecular formula C15H19ClN2O3 B7984772 (R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester

(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7984772
M. Wt: 310.77 g/mol
InChI Key: VLKJLVHKSWJTIM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a chloro-acetylamino group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro-acetylamino Group: This step involves the acylation of the piperidine ring with chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro-acetylamino group, converting it to an amine.

    Substitution: The chloro group in the chloro-acetylamino moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the chloro-acetylamino group.

    Substitution: Derivatives with substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester is investigated for its potential pharmacological properties. It may be used in the development of new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(2-Bromo-acetylamino)-piperidine-1-carboxylic acid benzyl ester: Similar structure with a bromo group instead of a chloro group.

    ®-3-(2-Iodo-acetylamino)-piperidine-1-carboxylic acid benzyl ester: Similar structure with an iodo group instead of a chloro group.

    ®-3-(2-Fluoro-acetylamino)-piperidine-1-carboxylic acid benzyl ester: Similar structure with a fluoro group instead of a chloro group.

Uniqueness

The uniqueness of ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group can influence the compound’s reactivity in substitution reactions and its interaction with biological targets.

Properties

IUPAC Name

benzyl (3R)-3-[(2-chloroacetyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-9-14(19)17-13-7-4-8-18(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKJLVHKSWJTIM-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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